molecular formula C11H14N4O4 B4130214 1-Morpholin-4-yl-3-(4-nitrophenyl)urea

1-Morpholin-4-yl-3-(4-nitrophenyl)urea

Cat. No.: B4130214
M. Wt: 266.25 g/mol
InChI Key: PFNBEJSLKXSQBF-UHFFFAOYSA-N
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Description

N-4-morpholinyl-N’-(4-nitrophenyl)urea is a chemical compound that belongs to the class of substituted ureas It is characterized by the presence of a morpholine ring and a nitrophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-morpholinyl-N’-(4-nitrophenyl)urea typically involves the reaction of 4-nitrophenyl isocyanate with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of N-4-morpholinyl-N’-(4-nitrophenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

N-4-morpholinyl-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

N-4-morpholinyl-N’-(4-nitrophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-4-morpholinyl-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-4-morpholinyl-N’-(4-nitrophenyl)urea is unique due to the presence of both the morpholine ring and the nitrophenyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

1-morpholin-4-yl-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c16-11(13-14-5-7-19-8-6-14)12-9-1-3-10(4-2-9)15(17)18/h1-4H,5-8H2,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNBEJSLKXSQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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